

Early research on novel Enfuvirtide derivatives and analogues

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An In-depth Technical Guide to Early Research on Novel **Enfuvirtide** Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfuvirtide (also known as T-20) marked a significant milestone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) as the first clinically approved viral fusion inhibitor.[1][2] [3] Its unique mechanism of action, which targets the virus's entry into the host cell, provided a new therapeutic avenue for patients with multi-drug resistant HIV-1.[1][4] Enfuvirtide is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (HR2) region of the HIV-1 transmembrane glycoprotein gp41.[5][6] It functions by binding to the N-terminal heptad repeat (HR1) of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[7][8][9]

Despite its therapeutic success, the clinical application of **Enfuvirtide** has been hampered by several limitations, including a short plasma half-life requiring twice-daily subcutaneous injections, the emergence of drug-resistant viral strains, and injection-site reactions.[10][11][12] These challenges spurred extensive early research into the development of novel derivatives and analogues with improved potency, enhanced pharmacokinetic profiles, and a higher barrier to resistance. This guide provides a detailed overview of this foundational research, summarizing key quantitative data, outlining experimental protocols, and visualizing the core concepts.

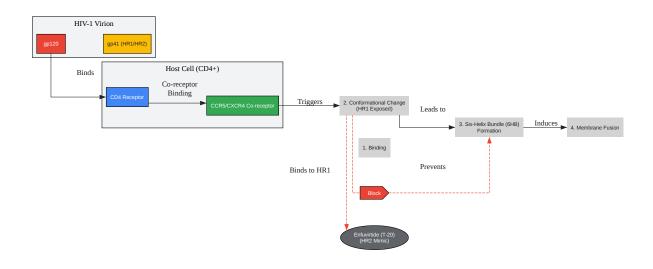


Mechanism of Action: HIV-1 Fusion and Inhibition by Enfuvirtide

The entry of HIV-1 into a host cell is a multi-step process mediated by the viral envelope (Env) glycoproteins, gp120 and gp41. The process is initiated by the binding of gp120 to the CD4 receptor on the target cell, followed by an interaction with a co-receptor (CCR5 or CXCR4).[7] This triggers a series of conformational changes in gp41, exposing its N-terminal fusion peptide, which then inserts into the host cell membrane.[10] Subsequently, the gp41 ectodomain refolds, bringing the HR1 and HR2 domains together to form a stable six-helix bundle (6HB).[6] This bundle formation pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[4]

Enfuvirtide inhibits this final step. As a peptide mimic of the HR2 domain, it competitively binds to the HR1 domain in its transient, pre-fusion state.[4] This binding event obstructs the interaction between the native HR1 and HR2 domains, thereby preventing the formation of the critical six-helix bundle and halting the fusion process.[6][7]





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Caption: HIV-1 entry and the inhibitory mechanism of **Enfuvirtide**.

Strategies for Developing Novel Enfuvirtide Analogues

Early research to improve upon **Enfuvirtide** focused on several key strategies: modifying the peptide sequence to enhance binding affinity and overcome resistance, and chemical conjugation to improve pharmacokinetic properties.



Second and Third-Generation Peptide Inhibitors

The development of resistance to **Enfuvirtide** is primarily associated with mutations in the HR1 domain of gp41 (amino acids 36-45), which reduce the binding affinity of the drug.[4] Next-generation inhibitors were designed to have improved interactions with this binding site.

- T-1249: A second-generation inhibitor, T-1249 is a 39-amino acid peptide with a sequence derived from HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV). This hybrid design was intended to broaden its activity and make it effective against Enfuvirtide-resistant viruses.[2]
- Sifuvirtide: A third-generation inhibitor designed by modifying the Enfuvirtide sequence. Key
 changes included optimizing the HR1-binding domain and adding a specific "pocket-binding
 domain" (PBD) to interact with a conserved hydrophobic pocket in the HR1 trimer,
 significantly increasing binding stability and antiviral potency.[13]
- T-2635 and T-1144: These third-generation peptides were developed through rational design to increase α-helicity and the stability of the inhibitor-HR1 complex.[5][14] T-2635, in particular, showed exceptionally potent activity (up to 3,600-fold higher than **Enfuvirtide**) against resistant viral strains.[5]

Lipopeptide Derivatives

Another successful strategy involved the conjugation of fatty acids to the peptide sequence. This modification enhances the inhibitor's interaction with the viral membrane and can improve its metabolic stability.

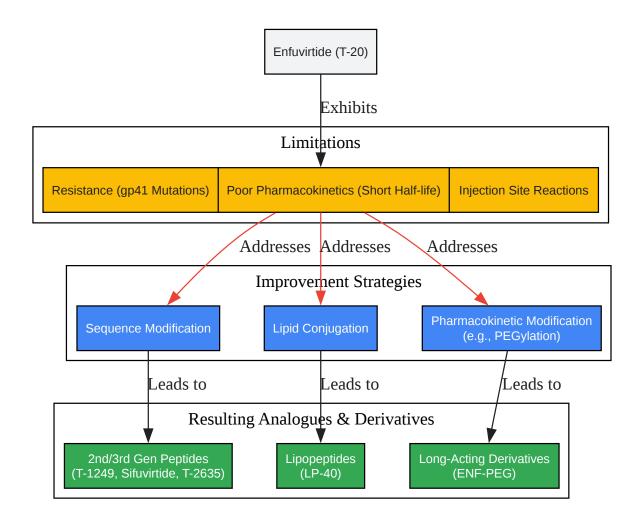
• LP-40: A novel lipopeptide created by replacing the C-terminal tryptophan-rich motif (TRM) of T-20 with a fatty acid group. This modification led to markedly enhanced binding affinity for the target site and dramatically increased inhibitory activity on HIV-1 fusion and infection.[10]

Pharmacokinetic Modifications: PEGylation

To address the short half-life of **Enfuvirtide**, researchers explored conjugation with polyethylene glycol (PEG), a strategy known to improve the stability and circulation time of peptide drugs.



• Enfuvirtide-PEG Conjugates: Studies demonstrated that site-specific attachment of a PEG molecule (e.g., 2 kDa) to the N-terminus of Enfuvirtide could significantly prolong its half-life in rats (from ~1.5h to ~16h) while retaining potent anti-HIV activity.[15] Another approach involved conjugating Enfuvirtide to a synthetic pentasaccharide that binds to antithrombin, which also served to extend its plasma half-life.[11]



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Caption: Rational design strategies to improve upon **Enfuvirtide**.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the quantitative data from early studies, comparing the antiviral potency of various **Enfuvirtide** derivatives and analogues.



Table 1: Antiviral Activity of Next-Generation Enfuvirtide Analogues

Compound	Target HIV-1 Strain	IC50 (nM)	Fold Improvement vs. Enfuvirtide	Reference
Enfuvirtide (T- 20)	NL4-3 (Wild- Type)	36	-	[16]
	Resistant (N43D)	>500	-	[16]
Sifuvirtide	IIIB (Wild-Type)	~1.7	~6x	[13][16]
	Bal (Wild-Type)	~3.4	~6x	[13]
	Enfuvirtide- Resistant	~15	>30x	[13]
T-2635	Enfuvirtide- Resistant	~0.1	up to 3600x	[5][16]

| T-1144 | **Enfuvirtide**-Resistant | ~2-8 | High |[14] |

IC50 (50% inhibitory concentration) values can vary based on the specific assay and cell line used.

Table 2: Activity and Pharmacokinetic Properties of Modified Enfuvirtide Derivatives



Derivative	Modificatio n	Key Finding	IC50 / EC50	Half-life (rats)	Reference
Enfuvirtide (Native)	None	Baseline	~275 nM (Syncytium)	~2 h	[11]
Enfuvirtide- Pentasacchar ide	Pentasacchar ide Conjugate	Improved half-life, ~5x more potent	~51-72 nM (Syncytium)	8.3 h (pentasaccha ride component)	[11]
Enfuvirtide- PEG (2 kDa)	N-terminal PEGylation	Significantly improved half-life	Similar to native ENF	16.1 h	[15]

| LP-40 | C-terminal Fatty Acid | Dramatically increased potency | Markedly lower than T-20 | Not specified |[10] |

Experimental Protocols

The evaluation of novel **Enfuvirtide** derivatives relies on a set of standardized biochemical and virological assays.

Peptide Synthesis

• Methodology: Peptides such as Enfuvirtide and its analogues are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is assembled on a solid resin support, with each amino acid being sequentially coupled after the removal of the N-terminal Fmoc protecting group. Following assembly, the peptide is cleaved from the resin, and sidechain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based). The crude peptide is then purified to >98% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[2][17]

Antiviral Activity Assay



- Objective: To determine the concentration of the peptide inhibitor required to inhibit 50% of viral replication (IC50).
- Methodology:
 - Cell Culture: A susceptible target cell line (e.g., MT-2, TZM-bl cells, or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.
 - Infection: Cells are infected with a known amount of HIV-1 stock (either laboratory-adapted strains like HIV-1 IIIB or clinical isolates) in the presence of serial dilutions of the peptide inhibitor.
 - Incubation: The culture is incubated for several days to allow for viral replication.
 - Quantification: Viral replication is measured by quantifying the amount of HIV-1 p24 core antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
 - Analysis: The p24 concentrations are plotted against the peptide concentrations, and the
 IC50 value is calculated using a dose-response curve fit.[13][18]

Cell-Cell Fusion (Syncytium) Assay

- Objective: To measure the inhibitor's ability to block membrane fusion between virusexpressing cells and target cells.
- Methodology:
 - Cell Populations: Two cell populations are prepared: effector cells (e.g., CHO cells)
 engineered to express the HIV-1 Env glycoprotein (gp120/gp41) on their surface, and
 target cells (e.g., MT-2 cells) that express CD4 and co-receptors.
 - Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of the peptide inhibitor.
 - Fusion Event: If fusion occurs, multinucleated giant cells (syncytia) are formed.
 - Quantification: The inhibition of fusion is quantified by counting the number of syncytia or by using a reporter gene assay (e.g., luciferase or β-galactosidase) where activation

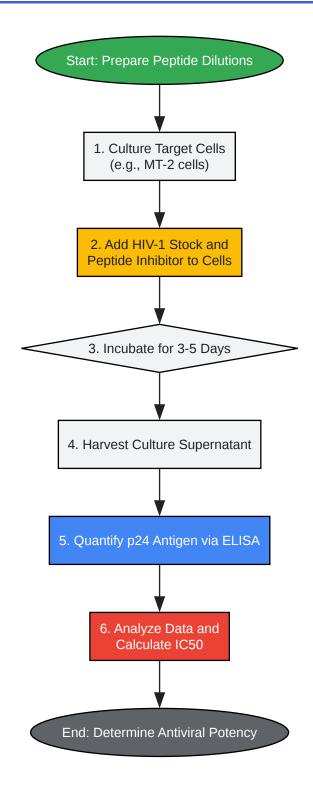


occurs only upon cell fusion. The concentration that inhibits 50% of syncytium formation is the EC50.[11][19]

Circular Dichroism (CD) Spectroscopy

- Objective: To assess the secondary structure (specifically α -helicity) of the peptide inhibitors and their binding to target domains.
- Methodology:
 - Sample Preparation: Solutions of the peptide inhibitor alone, a target peptide (e.g., a synthetic peptide corresponding to the HR1 domain like N46 or N36), and a mixture of the two are prepared in a suitable buffer.[15][19]
 - Measurement: CD spectra are recorded in the far-UV region (e.g., 190-260 nm).
 - Analysis: The α-helical content is determined by the characteristic negative bands at approximately 208 and 222 nm. An increase in the magnitude of these bands upon mixing the inhibitor with its target indicates that the peptide adopts a more helical conformation upon binding, which is a key feature of this class of inhibitors.[15]





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Caption: Experimental workflow for a p24-based antiviral activity assay.

Conclusion



The early research and development of **Enfuvirtide** derivatives and analogues have been instrumental in advancing the field of HIV therapeutics. By employing strategies such as rational peptide design, lipidation, and PEGylation, scientists successfully created next-generation fusion inhibitors with substantially improved characteristics. These novel compounds demonstrated enhanced potency against both wild-type and **Enfuvirtide**-resistant HIV-1 strains, a higher genetic barrier to resistance, and superior pharmacokinetic profiles. The knowledge gained from this foundational work has not only provided potential new therapeutic candidates for HIV but has also established a blueprint for the development of peptide-based antivirals targeting class I fusion proteins of other viruses, underscoring the lasting impact of this research on infectious disease treatment.[6]

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